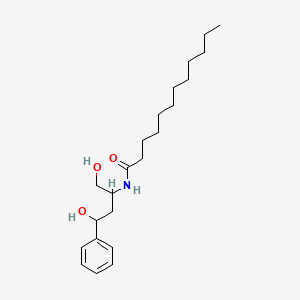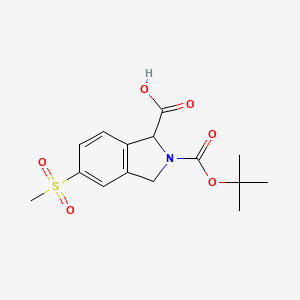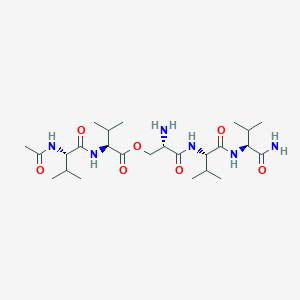methyl}-2,3-dihydro-1H-tetrazol-1-ium CAS No. 784997-52-0](/img/structure/B12516653.png)
1,3-Diphenyl-5-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}-2,3-dihydro-1H-tetrazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound with a unique structure that includes multiple aromatic rings and a tetrazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium typically involves the reaction of phenylhydrazine with benzaldehyde derivatives under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the tetrazolium ring. Common reagents used in this synthesis include methanesulfonic acid and methanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Thiadiazole Derivatives: Exhibiting various pharmacological activities.
Uniqueness
1,3-Diphenyl-5-{(E)-phenyldiazenylmethyl}-2,3-dihydro-1H-tetrazol-1-ium is unique due to its tetrazolium core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
784997-52-0 |
|---|---|
Molecular Formula |
C26H23N8+ |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N'-anilino-1,3-diphenyl-N-phenylimino-1,2-dihydrotetrazol-1-ium-5-carboximidamide |
InChI |
InChI=1S/C26H22N8/c1-5-13-21(14-6-1)27-29-25(30-28-22-15-7-2-8-16-22)26-31-34(24-19-11-4-12-20-24)32-33(26)23-17-9-3-10-18-23/h1-20,27,32H/p+1 |
InChI Key |
CJTOPIDRHZGPNG-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=NN(N[NH+]2C3=CC=CC=C3)C4=CC=CC=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)


![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)
![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)


![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)

![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)


